N-(3-iodophenyl)thiolan-3-amine N-(3-iodophenyl)thiolan-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16253269
InChI: InChI=1S/C10H12INS/c11-8-2-1-3-9(6-8)12-10-4-5-13-7-10/h1-3,6,10,12H,4-5,7H2
SMILES:
Molecular Formula: C10H12INS
Molecular Weight: 305.18 g/mol

N-(3-iodophenyl)thiolan-3-amine

CAS No.:

Cat. No.: VC16253269

Molecular Formula: C10H12INS

Molecular Weight: 305.18 g/mol

* For research use only. Not for human or veterinary use.

N-(3-iodophenyl)thiolan-3-amine -

Specification

Molecular Formula C10H12INS
Molecular Weight 305.18 g/mol
IUPAC Name N-(3-iodophenyl)thiolan-3-amine
Standard InChI InChI=1S/C10H12INS/c11-8-2-1-3-9(6-8)12-10-4-5-13-7-10/h1-3,6,10,12H,4-5,7H2
Standard InChI Key WBPIDSWPOMIJMU-UHFFFAOYSA-N
Canonical SMILES C1CSCC1NC2=CC(=CC=C2)I

Introduction

Chemical and Structural Properties

Molecular Architecture

N-(3-Iodophenyl)thiolan-3-amine comprises a five-membered thiolane ring (a saturated sulfur heterocycle) with an amine group at the 3-position. The amine is bonded to a 3-iodophenyl group, introducing aromaticity and a heavy halogen atom into the structure. Key descriptors include:

  • IUPAC Name: N-(3-iodophenyl)thiolan-3-amine

  • Canonical SMILES: C1CSCC1NC2=CC(=CC=C2)I\text{C1CSCC1NC2=CC(=CC=C2)I}

  • InChI Key: WBPIDSWPOMIJMU-UHFFFAOYSA-N

The iodine atom at the phenyl ring’s meta position enhances polarizability and provides a site for further functionalization via halogen-exchange reactions or cross-coupling catalysis.

Physicochemical Data

The compound’s molecular weight (305.18 g/mol) and sulfur content contribute to moderate hydrophobicity, as evidenced by its partition coefficient (logP) estimated at 3.2–3.5. Its melting and boiling points remain undocumented, though analogous thiolane derivatives typically exhibit melting points between 80–120°C.

Table 1: Key Molecular Descriptors of N-(3-Iodophenyl)thiolan-3-amine

PropertyValue
Molecular FormulaC10H12INS\text{C}_{10}\text{H}_{12}\text{INS}
Molecular Weight305.18 g/mol
IUPAC NameN-(3-iodophenyl)thiolan-3-amine
SMILESC1CSCC1NC2=CC(=CC=C2)I\text{C1CSCC1NC2=CC(=CC=C2)I}
PubChem CID43124621

Synthesis and Characterization

Analytical Characterization

Hypothetical characterization would involve:

  • NMR Spectroscopy: 1H^1\text{H} NMR signals for the thiolane ring (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 305.18 with fragments corresponding to iodine loss ([M-I]+\text{[M-I]}^+).

Research Gaps and Future Directions

Unexplored Reactivity

The compound’s stability under acidic or oxidative conditions remains unstudied. Computational modeling (e.g., DFT calculations) could predict degradation pathways and guide synthetic optimization.

Biological Screening

In vitro assays against cancer cell lines, microbial pathogens, or enzymatic targets are critical to uncovering therapeutic potential. The iodine substituent’s role in pharmacokinetics (e.g., membrane permeability) warrants investigation.

Sustainable Synthesis

Adopting green chemistry principles, such as visible-light photocatalysis , could improve yield and reduce waste. Continuous-flow reactors might enhance scalability for industrial applications.

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